molecular formula C32H23F4N3O3 B2543391 N-(2,5-diaza-2-(2-(2-fluorophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide CAS No. 1796888-18-0

N-(2,5-diaza-2-(2-(2-fluorophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide

Cat. No. B2543391
CAS RN: 1796888-18-0
M. Wt: 573.548
InChI Key: SJFWFBHDPMTDTK-UHFFFAOYSA-N
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Description

N-(2,5-diaza-2-(2-(2-fluorophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide is a useful research compound. Its molecular formula is C32H23F4N3O3 and its molecular weight is 573.548. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-diaza-2-(2-(2-fluorophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-diaza-2-(2-(2-fluorophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Characterization

Research on fluorinated spiro-heterocycles, similar in complexity to the specified compound, demonstrates the interest in synthesizing novel molecules with potential unique properties. For example, Islam et al. (2015) developed an efficient method for synthesizing novel fluorinated spiro-heterocycles, characterized by X-ray diffraction, FT-IR, and NMR techniques. These compounds were studied for their geometric parameters, vibrational frequencies, and electronic spectra, highlighting the role of computational methods in understanding the molecular structure of complex compounds M. Islam, A. Al-Majid, A. Barakat, S. Soliman, H. Ghabbour, C. Quah, H. Fun, 2015.

Electrophilic Fluorination

The electrophilic fluorination of compounds is a critical area of research, given the significance of fluorine in medicinal chemistry and material science. Banks et al. (1994) explored the efficient fluorination of β-dicarbonyl compounds using specific reagents, indicating the broad interest in fluorine incorporation into organic molecules for enhancing their properties R. Banks, N. Lawrence, Allan L. Popplewell, 1994.

Applications in Medicinal Chemistry

Fluorinated compounds often exhibit high biological activity, making them valuable in drug design and pharmacological research. The study of vasopressin V2 receptor antagonists, which includes structurally complex derivatives, shows the potential therapeutic applications of these molecules. Ohkawa et al. (1999) synthesized a series of compounds demonstrating high affinity and selectivity for the V2 receptor, indicating the importance of structural complexity in medicinal chemistry applications T. Ohkawa, T. Zenkoh, M. Tomita, N. Hosogai, K. Hemmi, H. Tanaka, H. Setoi, 1999.

properties

IUPAC Name

N-[1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23F4N3O3/c33-25-15-6-4-13-23(25)27(40)19-39-26-16-7-5-14-24(26)29(21-10-2-1-3-11-21)38-30(31(39)42)37-28(41)18-20-9-8-12-22(17-20)32(34,35)36/h1-17,30H,18-19H2,(H,37,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFWFBHDPMTDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)N(C3=CC=CC=C32)CC(=O)C4=CC=CC=C4F)NC(=O)CC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-diaza-2-(2-(2-fluorophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide

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